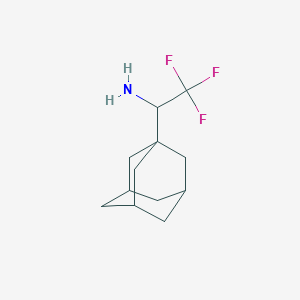

1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine

Description

1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine is a synthetic adamantane derivative featuring a trifluoroethylamine moiety. Adamantane derivatives are renowned for their rigid, lipophilic bicyclic framework, which enhances membrane permeability and metabolic stability . The trifluoromethyl group in this compound likely confers increased lipophilicity and electron-withdrawing effects, altering the amine’s basicity and biological interactions compared to non-fluorinated analogs like rimantadine .

Properties

Molecular Formula |

C12H18F3N |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

1-(1-adamantyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C12H18F3N/c13-12(14,15)10(16)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-10H,1-6,16H2 |

InChI Key |

BMUSVPVYXZMATB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine typically involves the reaction of adamantane derivatives with trifluoroethanamine precursors. One common method includes the alkylation of adamantane with a trifluoroethylamine derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using adamantane and trifluoroethylamine derivatives. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of adamantane-based ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoroethanamine group to other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products:

Oxidation: Adamantane-based ketones or carboxylic acids.

Reduction: Amines or alcohols derived from the trifluoroethanamine group.

Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiestrogenic Activity

Research has shown that adamantane derivatives can exhibit antiestrogenic properties. A study investigated a series of adamantyl antiestrogens, including those with novel side chains like 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine. These compounds were evaluated for their efficacy in treating breast cancers by targeting estrogen receptors. The incorporation of the adamantane moiety enhances the binding affinity and selectivity toward estrogen receptors, making these compounds promising candidates for developing new anti-cancer therapies .

Inhibition of Soluble Epoxide Hydrolase

Another significant application is in the synthesis of inhibitors for human soluble epoxide hydrolase (sEH). The introduction of the adamantane structure into urea derivatives has been shown to enhance inhibitory activity against sEH by a factor of 2–4. This inhibition is crucial in the context of cardiovascular diseases and inflammation, as sEH plays a role in metabolizing bioactive lipids that regulate vascular function .

Material Science

Fluorinated Compounds

The trifluoroethylamine component of 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine imparts unique chemical properties that are valuable in material science. The presence of fluorine atoms enhances the lipophilicity and stability of materials synthesized from this compound. It can serve as a building block for creating polymers and surfactants with improved performance characteristics, such as thermal stability and chemical resistance .

Synthetic Intermediate

Versatile Building Block

1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine acts as an important intermediate in organic synthesis. Its amine functionality allows it to participate in nucleophilic substitution reactions, facilitating the construction of nitrogen-containing compounds. This versatility makes it a valuable reagent in the synthesis of more complex amines and other organic compounds where fluorination is desirable for enhancing biological activity or stability .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantane-Based Amines

- Rimantadine ((1S)-1-(Adamantan-1-yl)ethanamine): Structure: Lacks the trifluoromethyl group but shares the adamantane-ethylamine backbone. Activity: A well-known antiviral agent inhibiting influenza A virus by blocking the M2 proton channel .

- 1-(Adamantan-1-yl)-3-phenylselenourea Derivatives: Structure: Adamantane linked to selenourea via ethyl or methyl groups (e.g., 4c, 4d in ). Activity: Demonstrated anti-inflammatory and enzyme inhibitory properties. The trifluoroethanamine group in the target compound may offer distinct electronic effects compared to selenourea’s selenium atom, influencing target selectivity .

Trifluoroethanamine Derivatives

- 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine: Structure: Substituted phenyl group instead of adamantane. Properties: Higher lipophilicity (XLogP3 ~2.4, inferred from ) due to the trifluoromethyl group.

1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine :

- Structure : Difluoromethylphenyl substitution.

- Synthesis : Similar methods involving condensation of amines with electrophilic intermediates (e.g., CDI-mediated coupling in ). The adamantane group in the target compound may require specialized coupling reagents or protection strategies due to steric hindrance .

Physicochemical Data (Inferred from Analogs)

Biological Activity

1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine is a compound that has garnered attention due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane core structure, which is known for enhancing the pharmacological properties of various drugs. The presence of trifluoroethylamine enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine may act on several biological pathways:

- Receptor Modulation : The compound has been studied for its interaction with various receptors, including estrogen receptors and bradykinin receptors. Its adamantane structure allows it to fit into receptor binding sites effectively, potentially leading to modulation of receptor activity .

- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of adamantane compounds exhibit antiproliferative effects against cancer cell lines. The mechanism often involves downregulation of estrogen receptor alpha (ERα) levels, which is crucial in breast cancer proliferation .

Table 1: Summary of Biological Activities

Case Studies

- Antiestrogenic Activity : A study explored the synthesis of novel adamantyl antiestrogens. The results indicated that compounds with structural modifications around the adamantane core exhibited significant antiproliferative effects against breast cancer cells. Notably, some compounds were as effective as fulvestrant, a known antiestrogen .

- Bradykinin B1 Receptor Antagonism : Research has shown that certain derivatives can act as antagonists at bradykinin B1 receptors. This activity suggests potential therapeutic applications in pain management and inflammatory diseases .

- P2X7 Receptor Antagonism : Recent investigations into adamantane derivatives have identified potent antagonists for the P2X7 receptor, which is implicated in inflammatory responses and pain pathways. These findings indicate a promising direction for developing new analgesics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.